5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile is a specialized organic compound characterized by the presence of a boronic acid derivative and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile typically involves a multi-step reaction process. One common method includes the reaction of 1,3-thiazole-2-carbonitrile with a boronic acid derivative under specific conditions, such as the presence of a palladium catalyst and appropriate solvents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of catalysts, solvents, and reaction conditions is optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the nitrile group to a primary amine.
Substitution: The boronic acid derivative can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are often used in cross-coupling reactions.
Major Products Formed:
Oxidation: Thiazole-2-sulfoxide and thiazole-2-sulfone.
Reduction: Thiazole-2-amine.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.
Biology: In biological research, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile can be used as a probe to study biological systems. Its ability to bind to specific biomolecules makes it a valuable tool in bioconjugation and imaging studies.
Medicine: This compound has potential applications in medicinal chemistry. Its derivatives can be explored for their pharmacological properties, including antibacterial, antifungal, and anticancer activities. The thiazole ring is a common motif in many bioactive compounds.
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid derivative acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The thiazole ring can interact with biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde: Contains a pinacolborate group and is used in the formation of covalent organic frameworks (COFs).
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: An intermediate in the synthesis of indazole derivatives.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains borate and sulfonamide groups, synthesized through nucleophilic and amidation reactions.
Uniqueness: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile is unique due to its combination of a boronic acid derivative and a thiazole ring, which provides it with distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
2223046-97-5 |
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Molecular Formula |
C10H13BN2O2S |
Molecular Weight |
236.1 |
Purity |
95 |
Origin of Product |
United States |
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